molecular formula C10H22ClNO2 B6242370 rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans CAS No. 2378503-76-3

rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans

Cat. No. B6242370
CAS RN: 2378503-76-3
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans (RMPAH) is an organic compound that has been studied extensively for its potential use in scientific research. RMPAH is a derivative of racemic 2-methyl-1-propanol and is composed of two enantiomers, (R)- and (S)-RMPAH. The hydrochloride salt is used to stabilize the compound and to enhance its solubility in aqueous solutions. RMPAH is a chiral molecule, meaning that it is not superimposable on its mirror image. This property makes it an ideal compound for use in research applications, as it has the ability to interact differently with other molecules depending on its stereochemistry.

Mechanism of Action

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans acts as a chiral ligand in asymmetric synthesis, meaning that it binds to a molecule and influences its stereochemistry. This is achieved through the formation of a hydrogen bond between the hydrogen atom of the rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans molecule and the functional group of the molecule it is binding to. This hydrogen bond is responsible for the stereoselectivity of the reaction, as it causes the molecule to adopt the desired stereochemistry.
Biochemical and Physiological Effects
rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has been studied for its potential use in the synthesis of biologically active compounds, such as drugs and hormones. It has been shown to have an effect on the biochemical and physiological processes of cells, as it can bind to specific receptors and enzymes. In addition, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has been used in the study of the stereoselective interactions of drugs, as it has the ability to interact differently with other molecules depending on its stereochemistry.

Advantages and Limitations for Lab Experiments

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a stable compound, meaning that it does not easily decompose. In addition, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has the ability to interact differently with other molecules depending on its stereochemistry, making it an ideal compound for use in research applications. However, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has some limitations for use in lab experiments. It is a chiral molecule, meaning that it is not superimposable on its mirror image, and this can make it difficult to work with. Additionally, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans is not soluble in many organic solvents, making it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the use of rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans in scientific research. It has the potential to be used in the synthesis of optically active compounds, as well as in the study of enzyme and receptor binding. Additionally, it could be used in the development of new drugs and other biologically active compounds, as well as in the study of the stereoselective interactions of drugs. Furthermore, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans could be used in the study of the stereoselective interactions of other molecules, such as proteins and carbohydrates. Finally, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans could be used in the development of new chiral ligands for use in asymmetric synthesis.

Synthesis Methods

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans is synthesized through a two-step process that begins with the reaction of racemic 2-methyl-1-propanol with hydrochloric acid. The resulting product, rac-2-methyl-1-propan-2-ol hydrochloride, is then reacted with 4-amino cyclohexanol to form rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans. The reaction is carried out in an aqueous solution, and the resulting product is a white, crystalline solid.

Scientific Research Applications

Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has been widely studied for its potential use in a variety of scientific research applications. It has been used as a chiral ligand in asymmetric synthesis, and it has been employed in the synthesis of optically active compounds. It has also been used in the synthesis of chiral drugs and other biologically active compounds. Additionally, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has been used in the study of enzyme and receptor binding, as well as in the study of the stereoselective interactions of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans involves the protection of the hydroxyl group, followed by the reaction with the amine group to form the desired product. The stereochemistry of the product is controlled by the chiral amine used in the reaction.", "Starting Materials": [ "2-methyl-2-propanol", "4-aminocyclohexan-1-ol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Sodium sulfate", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "1. Protection of 2-methyl-2-propanol with TBDMS chloride in the presence of imidazole to form TBDMS-protected alcohol.", "2. Reaction of TBDMS-protected alcohol with 4-aminocyclohexan-1-ol in the presence of triethylamine to form the desired product.", "3. Deprotection of TBDMS group with TBAF in methanol.", "4. Quenching of reaction mixture with saturated sodium bicarbonate solution.", "5. Extraction of product with diethyl ether.", "6. Drying of organic layer with sodium sulfate.", "7. Concentration of organic layer under reduced pressure.", "8. Dissolution of residue in ethyl acetate.", "9. Treatment of solution with hydrochloric acid to form hydrochloride salt.", "10. Drying of hydrochloride salt with magnesium sulfate.", "11. Recrystallization of hydrochloride salt from ethyl acetate." ] }

CAS RN

2378503-76-3

Product Name

rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans

Molecular Formula

C10H22ClNO2

Molecular Weight

223.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.